![molecular formula C12H12O B14593878 1-[(4-Methylphenyl)ethynyl]cyclopropan-1-ol CAS No. 60512-43-8](/img/structure/B14593878.png)
1-[(4-Methylphenyl)ethynyl]cyclopropan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(4-Methylphenyl)ethynyl]cyclopropan-1-ol is an organic compound characterized by a cyclopropane ring substituted with a hydroxyl group and an ethynyl group attached to a 4-methylphenyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Methylphenyl)ethynyl]cyclopropan-1-ol typically involves the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through the reaction of an alkene with a carbene or carbenoid.
Attachment of the Ethynyl Group: The ethynyl group can be introduced through a Sonogashira coupling reaction, where an aryl halide reacts with an acetylene in the presence of a palladium catalyst and a copper co-catalyst.
Introduction of the Hydroxyl Group: The hydroxyl group can be introduced through hydroboration-oxidation of the corresponding alkyne.
Industrial Production Methods: Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[(4-Methylphenyl)ethynyl]cyclopropan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ethynyl group can be reduced to an ethyl group using hydrogenation.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used for oxidation reactions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) can be used for hydrogenation.
Substitution: Reagents like thionyl chloride (SOCl2) can be used to convert the hydroxyl group to a chloro group, which can then undergo further substitution reactions.
Major Products:
Oxidation: Formation of 1-[(4-Methylphenyl)ethynyl]cyclopropanone.
Reduction: Formation of 1-[(4-Methylphenyl)ethyl]cyclopropan-1-ol.
Substitution: Formation of various substituted cyclopropane derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-[(4-Methylphenyl)ethynyl]cyclopropan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Potential use in studying the effects of cyclopropane-containing compounds on biological systems.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1-[(4-Methylphenyl)ethynyl]cyclopropan-1-ol involves its interaction with specific molecular targets and pathways. The cyclopropane ring’s strained nature makes it highly reactive, allowing it to participate in various chemical reactions. The ethynyl group can undergo addition reactions, while the hydroxyl group can form hydrogen bonds, influencing the compound’s biological activity.
Comparaison Avec Des Composés Similaires
1-[(4-Methylphenyl)ethynyl]cyclopropane: Lacks the hydroxyl group, making it less polar and potentially less reactive in certain reactions.
1-[(4-Methylphenyl)ethynyl]cyclopropanone:
1-[(4-Methylphenyl)ethyl]cyclopropan-1-ol: Contains an ethyl group instead of an ethynyl group, affecting its chemical properties and reactivity.
Uniqueness: 1-[(4-Methylphenyl)ethynyl]cyclopropan-1-ol is unique due to the presence of both a hydroxyl group and an ethynyl group on the cyclopropane ring. This combination of functional groups provides a distinct set of chemical properties and reactivity patterns, making it a valuable compound for various research applications.
Propriétés
Numéro CAS |
60512-43-8 |
|---|---|
Formule moléculaire |
C12H12O |
Poids moléculaire |
172.22 g/mol |
Nom IUPAC |
1-[2-(4-methylphenyl)ethynyl]cyclopropan-1-ol |
InChI |
InChI=1S/C12H12O/c1-10-2-4-11(5-3-10)6-7-12(13)8-9-12/h2-5,13H,8-9H2,1H3 |
Clé InChI |
NTIOTVRECGLBGL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C#CC2(CC2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,2,4-Triazolo[4,3-b][1,2,4]triazin-7(1H)-one, 1-methyl-](/img/structure/B14593797.png)
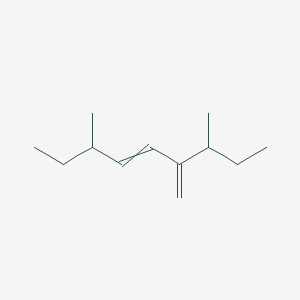
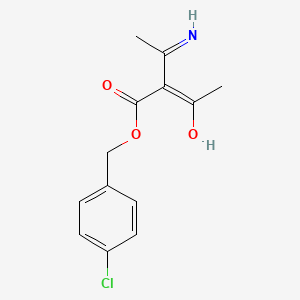
![N-[(2S)-1-(Methylamino)-4-(methylsulfanyl)-1-oxobutan-2-yl]-4-nitrobenzamide](/img/structure/B14593820.png)
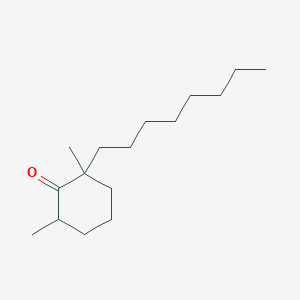
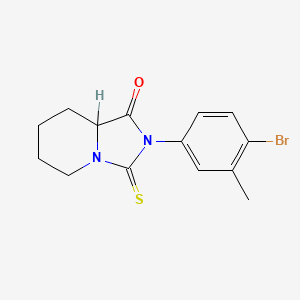
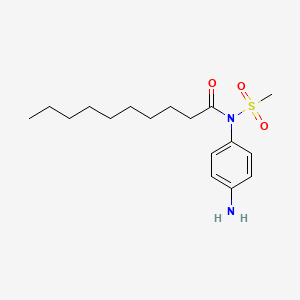

![1,1'-[Oxybis(methylene)]bis(3-acetamidopyridin-1-ium) dichloride](/img/structure/B14593854.png)
![{[4-(1,3-Dimethylcyclohexa-2,5-dien-1-yl)butoxy]methyl}benzene](/img/structure/B14593856.png)
![4-[(E)-{4-[Bis(3-aminopropyl)amino]-2-methylphenyl}diazenyl]benzoic acid](/img/structure/B14593861.png)

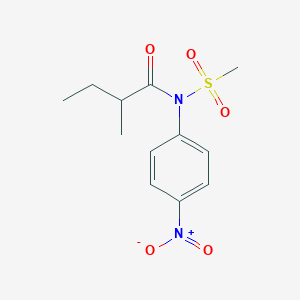
![2-[2-(Dimethylamino)ethyl]-2-(4-hydroxyphenyl)cyclopentan-1-one](/img/structure/B14593871.png)
